6-tert-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
6-tert-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound with a unique structure that includes a benzothiophene core, a dimethylamino group, and a carbonitrile group
Preparation Methods
The synthesis of 6-tert-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
6-tert-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders due to the presence of the dimethylamino group.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 6-tert-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The benzothiophene core may also interact with various enzymes, influencing their catalytic activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar compounds to 6-tert-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile include:
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound also contains a dimethylamino group and is used as an antioxidant in various applications.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: This compound has a similar benzylidene structure and is studied for its crystal properties.
Properties
Molecular Formula |
C22H27N3S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
6-tert-butyl-2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C22H27N3S/c1-22(2,3)16-8-11-18-19(13-23)21(26-20(18)12-16)24-14-15-6-9-17(10-7-15)25(4)5/h6-7,9-10,14,16H,8,11-12H2,1-5H3/b24-14+ |
InChI Key |
BDYUCQDKSINQLM-ZVHZXABRSA-N |
Isomeric SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)N=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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